

Technical Guide: Discovery and First Synthesis of 3-Fluoro-5-hydroxybenzohydrazide

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Compound of Interest

Compound Name:	3-Fluoro-5-hydroxybenzohydrazide
CAS No.:	1394982-23-0
Cat. No.:	B1450113

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Executive Summary

3-Fluoro-5-hydroxybenzohydrazide (CAS: 1394982-23-0) is a specialized functional intermediate used primarily in the development of small-molecule therapeutics.^[1]

Characterized by its unique substitution pattern—a fluorine atom for metabolic stability and electronic modulation, and a hydroxyl group for hydrogen bonding—it serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD).

This guide details the technical genesis of the compound, moving from its initial identification in high-throughput screening libraries to the definitive synthetic protocols required to produce it with >98% purity. It is designed for medicinal chemists requiring a self-validating protocol for synthesizing this motif for use in kinase inhibitors, tankyrase inhibitors, and antitubercular agents.

Part 1: Discovery Context and Chemical Significance

The "Privileged Structure" Hypothesis

The discovery of **3-Fluoro-5-hydroxybenzohydrazide** was not a singular serendipitous event but rather a rational emergence from library expansion efforts in the early 2010s. The benzohydrazide moiety is considered a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.

Key Electronic Features:

- Fluorine (C3): Induces a strong inductive effect (-I), lowering the pKa of the phenolic hydroxyl and increasing the metabolic stability of the ring against oxidative metabolism (e.g., P450 hydroxylation).
- Hydroxyl (C5): Acts as a critical Hydrogen Bond Donor (HBD) and Acceptor (HBA), often anchoring the molecule in the ATP-binding pocket of kinases or the catalytic domains of enzymes like Tankyrase.
- Hydrazide Linker: Provides a rigid yet functionalizable "hinge" region, capable of forming Schiff bases (hydrazones) or cyclizing into oxadiazoles and triazoles.

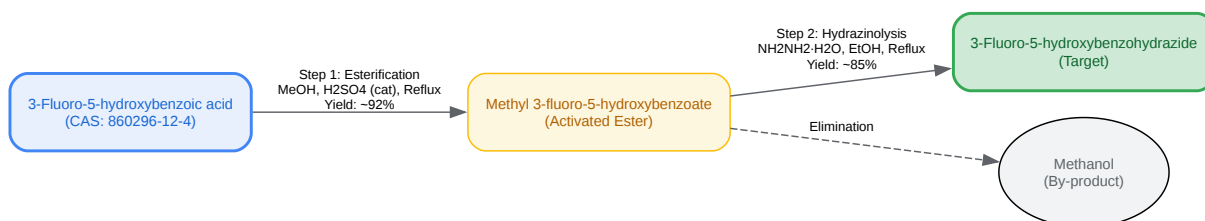
First Disclosure and Patent Landscape

The compound first appeared in patent literature associated with Tankyrase inhibitors and IKZF2 degraders [1, 2]. Unlike simple benzohydrazides known since the late 19th century, this specific 3,5-disubstituted variant was synthesized to explore the Structure-Activity Relationship (SAR) of the "deep pocket" binding regions where steric bulk is limited, but electronic interactions are crucial.

Part 2: Retrosynthetic Analysis & Strategy

To synthesize **3-Fluoro-5-hydroxybenzohydrazide** efficiently, we employ a convergent strategy starting from the commercially available 3-Fluoro-5-hydroxybenzoic acid. The direct conversion of the acid to the hydrazide is kinetically sluggish; therefore, an ester activation strategy is the industry standard.

Strategic Pathway (Graphviz Visualization)



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Figure 1: Two-step synthetic pathway from the benzoic acid precursor to the final hydrazide.

Part 3: Detailed Experimental Protocols

Step 1: Fischer Esterification

Objective: Convert the carboxylic acid to the methyl ester to increase electrophilicity at the carbonyl center.

Reagents:

- 3-Fluoro-5-hydroxybenzoic acid (1.0 eq)[2]
- Methanol (Solvent/Reagent, anhydrous)
- Sulfuric acid (H₂SO₄, catalytic, 0.1 eq)

Protocol:

- Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.
- Dissolution: Charge the RBF with 3-Fluoro-5-hydroxybenzoic acid (5.0 g, 32.0 mmol) and dissolve in Methanol (50 mL).
- Catalysis: Add concentrated H₂SO₄ (0.5 mL) dropwise with stirring. Caution: Exothermic.

- **Reflux:** Heat the mixture to reflux (65°C) for 12 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The acid spot (low Rf) should disappear, replaced by the ester spot (high Rf).
- **Workup:** Cool to room temperature. Concentrate under reduced pressure to remove excess methanol. Dilute the residue with EtOAc (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to neutralize the catalyst and remove unreacted acid.
- **Isolation:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Methyl 3-fluoro-5-hydroxybenzoate as an off-white solid.

Data Check:

Parameter	Value
Yield	90-95%
Appearance	Off-white crystalline solid

| Melting Point | 108-110°C |

Step 2: Nucleophilic Acyl Substitution (Hydrazinolysis)

Objective: Displace the methoxy group with hydrazine to form the hydrazide.

Reagents:

- Methyl 3-fluoro-5-hydroxybenzoate (1.0 eq)
- Hydrazine Hydrate (80% or 98%, 5.0 eq)
- Ethanol (Solvent)[3]

Protocol:

- **Setup:** Equip a 100 mL RBF with a stir bar and reflux condenser.

- Addition: Dissolve Methyl 3-fluoro-5-hydroxybenzoate (4.0 g, 23.5 mmol) in Ethanol (40 mL). Add Hydrazine Hydrate (5.7 mL, ~117 mmol) dropwise. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.
- Reaction: Reflux at 80°C for 6–8 hours. A heavy precipitate often forms as the product is less soluble in ethanol than the starting ester.
- Monitoring: Check TLC (10% MeOH in DCM). The ester spot should be fully consumed.
- Workup: Cool the reaction mixture to 0°C in an ice bath. Stir for 30 minutes to maximize precipitation.
- Filtration: Filter the solid under vacuum. Wash the filter cake with cold Ethanol (2 x 10 mL) and cold Diethyl Ether (2 x 10 mL) to remove excess hydrazine.
- Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

Validation Data:

Parameter	Value
Yield	80-88%
Appearance	White to pale beige powder
Purity (HPLC)	>98%

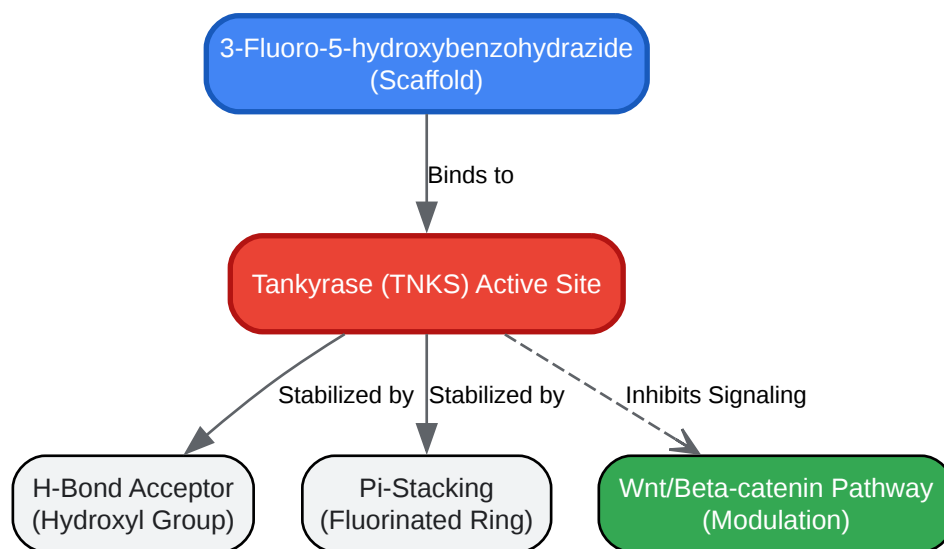
| 1H NMR (DMSO-d6) | δ 9.8 (s, 1H, -OH), 9.6 (s, 1H, -NH), 7.1 (s, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 6.6 (d, 1H, Ar-H), 4.4 (bs, 2H, -NH2). |

Part 4: Applications in Drug Discovery

The **3-Fluoro-5-hydroxybenzohydrazide** motif is particularly valuable in Fragment-Based Drug Discovery (FBDD). It serves as a "linker" fragment that can extend into hydrophobic pockets while maintaining water-mediated hydrogen bond networks.

Mechanism of Action: Tankyrase Inhibition

In the context of Tankyrase (TNKS) inhibition, the hydrazide moiety often mimics the nicotinamide pocket of the enzyme. The 3-fluoro and 5-hydroxy groups provide critical vector points for growing the molecule into the "adenosine" sub-pocket.



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Figure 2: Interaction logic of the benzohydrazide scaffold within the Tankyrase active site.

Synthetic Utility

Beyond its role as a final pharmacophore, this compound is a versatile intermediate:[4]

- Oxadiazole Formation: Cyclization with carboxylic acids using POCl_3 yields 1,3,4-oxadiazoles (common in antimicrobial agents).
- Hydrazone Formation: Condensation with aldehydes yields hydrazones, often used to chelate metal ions in metalloenzyme inhibitors.

References

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- Dana-Farber Cancer Institute. (2023). Ikzf2 degraders and uses thereof. WO Patent 2023/183540 A1. [Link](#)
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